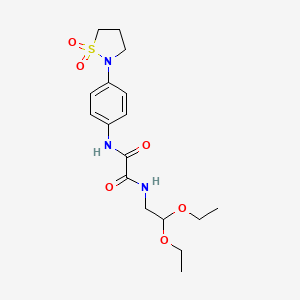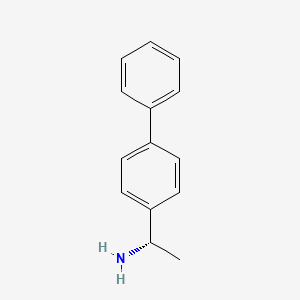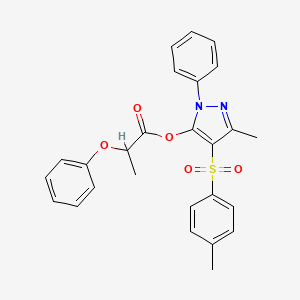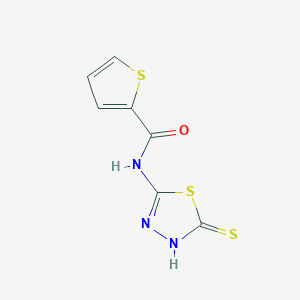
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-phenylurea, also known as DIPEF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Synthesis and Analgesic Properties
Compounds with structural elements similar to 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-phenylurea have been synthesized and evaluated for their analgesic and spasmolytic properties. For instance, substituted 1-methyl-3,4-dihydro-isoquinolines have been converted into various derivatives, showing promising analgesic effects, especially those containing halogenated phenylethyl groups (Brossi et al., 1960).
Anticancer and Antibacterial Activities
Derivatives incorporating the dihydroisoquinoline moiety have been investigated for their potential in treating various cancers and bacterial infections. Notably, certain derivatives have exhibited potent anticancer (Saleh et al., 2020), antibacterial (Murugavel et al., 2015), and anti-inflammatory activities (Chen et al., 2006).
Pro-drug Development for Hypoxic Tumors
Research has explored the synthesis of 5-substituted isoquinolin-1-ones and their potential as bioreductively activated pro-drugs. These compounds could selectively release therapeutic drugs in hypoxic solid tumors, highlighting a novel approach to targeting cancer cells while minimizing harm to healthy tissues (Berry et al., 1997).
Chemical Synthesis and Characterization
The synthesis and structural characterization of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives have been conducted, revealing compounds with significant therapeutic potential due to their anticancer, antibacterial, antifungal, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).
Novel Synthetic Routes and Pharmacological Potential
Research on the isoquinoline derivatives has led to the development of novel synthetic routes, providing a platform for exploring their pharmacological potential. The versatility of these compounds underscores their importance in the discovery of new therapeutic agents, with specific derivatives showing promise as anticancer (Redda et al., 2010) and antituberculosis agents (Bai et al., 2011).
Propiedades
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h1-11,14,20H,12-13,15-16H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAAMCEVVEGFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366666.png)


![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)









